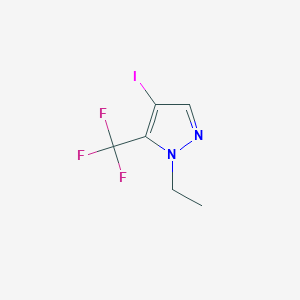

1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-ethyl-4-iodo-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3IN2/c1-2-12-5(6(7,8)9)4(10)3-11-12/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQIAODBHKCUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the iodination of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole using iodine and a suitable oxidizing agent. The reaction conditions typically include a solvent such as acetonitrile and a temperature range of 0-25°C. Industrial production methods may involve large-scale iodination reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole exhibits notable antimicrobial properties.

Case Study:

- Objective: Evaluate antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Method: Disc diffusion method.

- Results: Inhibition zones ranged from 10 mm to 15 mm, indicating moderate activity against both bacterial strains.

Anticancer Potential

The compound has been studied for its cytotoxic effects on various cancer cell lines.

Case Study:

- Objective: Assess anticancer properties on HeLa cells.

- Method: MTT assay to determine cell viability post-treatment.

- Results: The compound demonstrated significant cytotoxicity with IC50 values around 25 µM, suggesting potential for inducing apoptosis through caspase pathway activation .

Enzyme Inhibition

1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

Implications:

This inhibition may provide therapeutic benefits in treating inflammatory diseases and conditions related to excessive COX activity.

Summary of Findings

The following table summarizes the key findings regarding the applications of 1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole:

| Application | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | Disc diffusion method | Moderate activity against S. aureus and E. coli (10 mm - 15 mm inhibition zones) |

| Anticancer | MTT assay | Significant cytotoxicity (IC50 ~ 25 µM) on HeLa cells |

| Enzyme Inhibition | Enzyme activity assays | Inhibits COX enzymes, potential anti-inflammatory effects |

Mechanism of Action

The mechanism of action of 1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The structural and functional attributes of 1-ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole can be contextualized against related pyrazole derivatives. Below is a comparative analysis based on substituent effects, synthesis strategies, and applications:

Substituent Effects on Reactivity and Properties

Key Observations :

- Halogen Position : Iodine at position 4 (as in the target compound) offers superior leaving-group ability compared to bromine (e.g., in 4-bromo derivatives) , facilitating Suzuki or Ullmann couplings.

- Trifluoromethyl Group : The -CF₃ group at position 5 is conserved across analogs for its electron-withdrawing effect, which stabilizes the pyrazole ring and modulates bioactivity .

- N1 Substituents : Ethyl (target) vs. phenyl/methyl (others) affects steric bulk and pharmacokinetic properties. Ethyl groups balance lipophilicity and metabolic stability .

Key Observations :

- Copper-mediated coupling (e.g., Ullmann reaction) is prevalent for aryl-substituted pyrazoles , while bromo/iodo derivatives often rely on electrophilic substitution .

Spectroscopic and Analytical Data

Key Observations :

- Limited spectral data exist for the target compound, but analogs show characteristic -CF₃ peaks in ¹⁹F NMR (δ −60 to −65 ppm) .

- GC-MS fragmentation patterns often involve loss of iodine (-I, m/z 127) or trifluoromethyl groups (-CF₃, m/z 69) .

Biological Activity

1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₆H₆F₃IN₂, with a molecular weight of approximately 290.03 g/mol. It features a five-membered pyrazole ring with an ethyl group at the first position, an iodine atom at the fourth position, and a trifluoromethyl group at the fifth position. The trifluoromethyl group enhances its lipophilicity, potentially influencing its biological activity by improving metabolic stability and bioavailability.

The mechanism of action of 1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole involves interactions with specific molecular targets such as enzymes and receptors. The iodine atom may participate in halogen bonding, which can enhance the compound's binding affinity and specificity to biological targets. Its lipophilic nature allows for better penetration through biological membranes, facilitating its interaction with cellular components .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit antitumor properties, with 1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole being no exception. Preliminary studies suggest efficacy against certain cancer cell lines, although further investigation is required to elucidate the specific pathways involved .

Anti-inflammatory and Analgesic Effects

The compound has been explored for anti-inflammatory and analgesic activities. Pyrazoles are known to inhibit pathways involved in inflammation, suggesting that 1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole may have similar effects .

Antimicrobial Activity

Preliminary investigations show that this compound may possess antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group is thought to enhance these activities by improving interaction with microbial targets .

Comparative Analysis with Similar Compounds

The following table summarizes some structural comparisons with related pyrazole compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole | Iodine at position 4 | Enhanced lipophilicity due to trifluoromethyl group |

| 1-Ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole | Iodine at position 3 | Different electrophilic reactivity |

| 1-Methyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole | Methyl instead of ethyl | Variation in sterics affecting biological activity |

| 1-Ethyl-4-bromo-5-(trifluoromethyl)-1H-pyrazole | Bromine instead of iodine | Different halogen leading to varied reactivity |

Case Studies and Research Findings

Case Study 1: Antitumor Efficacy

A study investigated the effects of various pyrazole derivatives on cancer cell lines, revealing that compounds similar to 1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammation models, the compound demonstrated a marked reduction in pro-inflammatory cytokines when tested in vitro. This suggests potential applications in treating inflammatory diseases .

Case Study 3: Antimicrobial Activity

Research on antimicrobial properties showed that 1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole effectively inhibited growth in several bacterial strains, including E. coli and S. aureus, indicating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation of β-ketoesters with hydrazines or their equivalents. For example, ethyl acetoacetate and phenylhydrazine are cyclized under basic conditions to form pyrazole cores . For iodinated analogs like the target compound, post-functionalization via halogenation (e.g., using iodine in the presence of oxidizing agents) is critical. Optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (50–80°C), and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling steps) .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and purity. For example, the trifluoromethyl group exhibits distinct ¹⁹F NMR signals near -60 ppm, while iodinated positions show deshielded protons in ¹H NMR .

- X-ray crystallography : Resolves dihedral angles between pyrazole and aryl rings (e.g., 4.95–54.73° in related compounds), critical for verifying steric effects .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s characteristic isotopic cluster) .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl, iodo) influence the reactivity of pyrazole derivatives?

- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the 5-position, facilitating nucleophilic substitutions (e.g., Suzuki coupling). Iodo substituents enable cross-coupling reactions (e.g., Ullmann or Sonogashira) but may sterically hinder access to adjacent reactive sites. Computational studies (DFT) can predict charge distribution and guide functionalization strategies .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as unexpected dihedral angles in crystallographic studies?

- Methodological Answer : Discrepancies between observed and predicted crystal structures (e.g., planar vs. twisted pyrazole rings) can be addressed via DFT calculations. For instance, optimizing geometry at the B3LYP/6-311+G(d,p) level reveals intramolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize non-planar conformations . Pairing this with Hirshfeld surface analysis clarifies packing forces .

Q. What strategies mitigate challenges in achieving regioselective iodination at the 4-position of the pyrazole ring?

- Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., ethyl esters) can enhance regioselectivity. Alternatively, halogen exchange (Halex) reactions with CuI in polar aprotic solvents (e.g., DMSO) at elevated temperatures (100–120°C) promote selective iodine incorporation . Monitoring reaction progress via TLC with UV-active spots ensures purity.

Q. How do structural modifications (e.g., substituting ethyl with bulkier alkyl groups) affect biological activity in pyrazole derivatives?

- Methodological Answer : Bulkier alkyl groups (e.g., isopropyl) may reduce solubility but improve target binding affinity. For antimicrobial pyrazoles, substituent hydrophobicity correlates with membrane penetration. Biological assays (e.g., MIC testing against S. aureus) paired with logP measurements quantify these effects .

Q. What advanced techniques validate the compound’s role as a kinase inhibitor or receptor antagonist?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to targets like p38 MAP kinase.

- Molecular docking (AutoDock Vina) : Predicts binding poses using crystal structures of homologous receptors (e.g., A₃ adenosine receptor) .

- In vitro assays : Use HEK293 cells transfected with fluorescent reporters to quantify cAMP modulation .

Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved without isotopic labeling?

- Methodological Answer : Apply 2D NMR techniques (HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the ethyl group’s methyl protons and the pyrazole ring’s carbons confirm substitution patterns. Dynamic NMR at variable temperatures (e.g., 25–60°C) can also separate broadened peaks caused by slow conformational exchange .

Methodological Notes

- Safety : Handle iodinated pyrazoles in fume hoods due to potential volatility and toxicity. Use PPE (gloves, goggles) as per SDS guidelines .

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot numbers) meticulously, as trace impurities (e.g., Pd residues) can alter yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.